4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a para-fluorinated benzene ring linked to a 1,3,5-triazinyl moiety substituted with a 2-phenylethyl group. The 2-phenylethyl substituent contributes to lipophilicity, affecting pharmacokinetic properties like membrane permeability .
Properties
Molecular Formula |
C17H19FN4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19FN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21) |
InChI Key |
OMRBFVYFFHJVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with the triazine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its sulfonamide group is a common feature in many drugs, suggesting possible applications in treating infections or other conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the sulfonamide group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
Key Observations :
Triazine Ring Substitutions
Key Observations :
Pharmacological and Physicochemical Properties
| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | ~3.2 | Moderate (lipophilic) |
| 13c | 198–200 | ~4.5 | Low |
| 15a | >300 | ~2.8 | Low |
| BH47884 | Not reported | ~3.0 | Moderate |
Key Observations :
- The target compound’s predicted LogP (~3.2) suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.
- High melting points (e.g., 15a >300°C) correlate with crystalline stability but may complicate formulation .
Research Findings and Hypotheses
- The fluorine atom in the target compound may further modulate these effects.
Biological Activity
4-fluoro-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a tetrahydrotriazine ring substituted with a 2-phenylethyl group. The presence of a fluoro substituent may enhance its biological activity by influencing lipophilicity and receptor binding.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Related compounds have shown significant activity against gram-positive bacteria and fungi. For instance, studies on 2-fluorophenyl derivatives demonstrated promising antimicrobial properties against selected organisms .
- HIV Integrase Inhibition : Some fluorinated compounds have been reported to inhibit HIV integrase, preventing viral integration into host DNA . This suggests that similar derivatives may possess antiviral properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. For example:
- Fluorine Substitution : The introduction of fluorine at specific positions on the aromatic rings has been associated with increased potency against microbial strains .
- Tetrahydrotriazine Ring : The tetrahydrotriazine component is essential for maintaining biological activity, as demonstrated in various studies where modifications led to loss of efficacy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Studies : A series of 2-fluorophenyl-4,6-disubstituted triazines were synthesized and tested for antimicrobial activity. Results indicated that certain derivatives exhibited significant activity against both gram-positive bacteria and fungi, suggesting their potential as therapeutic agents .
- Antiviral Activity : In the context of HIV research, structural analogs of sulfonamides have been identified as effective inhibitors of HIV integrase. These findings highlight the potential of sulfonamide derivatives in antiviral drug development .
- Toxicological Assessments : Toxicological profiles are essential for understanding the safety and efficacy of new compounds. Studies have shown that some fluorinated compounds exhibit low toxicity levels while maintaining antimicrobial efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
